Cas no 91-10-1 (2,6-Dimethoxyphenol)

2,6-dimethoxyphenol is a phenolic compound, which is widely used in the determination of laccase activity
2,6-Dimethoxyphenol structure
2,6-Dimethoxyphenol structure
2,6-Dimethoxyphenol
91-10-1
C8H10O3
154.163202762604
MFCD00064434
34586
7041

2,6-Dimethoxyphenol Properties

Names and Identifiers

    • 2,6-Dimethoxyphenol
    • Pyrogallol 1,3-dimethyl ether~Syringol
    • Syringol
    • 1,3-dimethoxy-2-hydroxybenzene
    • 1,3-dimethylpyrogallate
    • 2,5-DIIODO-4-METHYL-1H-IMIDAZOLE
    • 2,6-dimethoxy-pheno
    • 2,6-Dimethoxyphenyl
    • 2,6-Dwumetoksyfenol
    • Dimethoxyphenol
    • MCP
    • Phenol,2,6-dimethoxy
    • Pyrogallol 1,3-dimethyl ether
    • Pyrogallol-1,3-diMethyl ether
    • 2-Hydroxy-1,3-dimethoxybenzene
    • Pyrogallol 1,3-dimethylether
    • 1,3-Dimethyl pyrogallate
    • Phenol, 2,6-dimethoxy-
    • Aldrich
    • 1,3-Di-o-methylpyrogallol
    • 2,6-dimethoxy-phenol
    • Pyrogallol dimethylether
    • 2,6-dimethoxy phenol
    • 2,6-Dwumetoksyfenol [Polish]
    • FEMA No. 3137
    • 4UQT464H8K
    • KLIDCXVFHGNTTM-UHFFFAOYSA-N
    • 3DM
    • 2,6-dim
    • 2,6-Dimethoxyphenol (ACI)
    • 2,6-Dimethoxyphenic acid
    • +Expand
    • MFCD00064434
    • KLIDCXVFHGNTTM-UHFFFAOYSA-N
    • 1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
    • OC1C(OC)=CC=CC=1OC
    • 1526871

Computed Properties

  • 154.06300
  • 1
  • 3
  • 2
  • 154.062994
  • 11
  • 104
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • 2
  • 0
  • 38.7

Experimental Properties

  • 1.40940
  • 38.69000
  • 1.4745 (estimate)
  • 2 g/100 mL (13 ºC)
  • 261 °C(lit.)
  • 50-57 °C (lit.)
  • Fahrenheit: 284 ° f
    Celsius: 140 ° c
  • 3137 | 2,6-DIMETHOXYPHENOL
  • Oil
  • It is easily soluble in diethyl ether, ethanol and alkali solutions, and slightly soluble in water.
  • Sensitive to air
  • 1.1690 (rough estimate)

2,6-Dimethoxyphenol Security Information

  • GHS07 GHS07
  • SL0900000
  • 3
  • S26-S36-S37/39
  • R22; R36/37/38
  • Xn Xn
  • UN 2811 6.1/PG 1
  • H302,H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Inert atmosphere,Room Temperature
  • 22-36/37/38
  • Warning
  • Yes

2,6-Dimethoxyphenol Customs Data

  • 2909500000
  • China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,6-Dimethoxyphenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB54230-1g
2,6-Dimethoxyphenol
91-10-1 98%
1g
$9.00 2024-05-20
Aaron
AR003BUQ-5g
2,6-Dimethoxyphenol
91-10-1 98%
5g
$5.00 2024-07-18
abcr
AB133850-25 g
2,6-Dimethoxyphenol, 99%; .
91-10-1 99%
25g
€62.50 2023-05-10
Alichem
A449005867-500g
2,6-Dimethoxyphenol
91-10-1 98%
500g
$1707.54 2023-08-31
Ambeed
A249813-5g
2,6-Dimethoxyphenol
91-10-1 98%
5g
$8.0 2024-07-18
Apollo Scientific
OR5086-25g
2,6-Dimethoxyphenol
91-10-1 97%
25g
£18.00 2023-09-02
Chemenu
CM116997-100g
2,6-Dimethoxyphenol
91-10-1 98%
100g
$*** 2023-05-29
ChemScence
CS-W003972-100g
2,6-Dimethoxyphenol
91-10-1 99.48%
100g
$95.0 2021-09-02
Enamine
EN300-20299-0.05g
2,6-dimethoxyphenol
91-10-1 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D512065-25g
Syringol
91-10-1 97%
25g
$200 2022-09-06

2,6-Dimethoxyphenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Reference
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ;  1 min, rt
1.2 Solvents: Water
Reference
A scalable and green one-minute synthesis of substituted phenols
Elumalai, Vijayaragavan; Hansen, Joern H., RSC Advances, 2020, 10(66), 40582-40587

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1H-Imidazolium, 3-(carboxymethyl)-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  10 min, rt
Reference
Acid-Functionalised Magnetic Ionic Liquid [AcMIm]FeCl4 as Catalyst for Oxidative Hydroxylation of Arylboronic Acids and Regioselective Friedel-Crafts Acylation
Saha, Arijit ; Payra, Soumen; Dutta, Dipa; Banerjee, Subhash, ChemPlusChem, 2017, 82(8), 1129-1134

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Xylene ;  10 h, 160 °C
Reference
Ligand enabled none-oxidative decarbonylation of aliphatic aldehydes
Li, Bo; Liu, Shihao; Fan, Wu; Shen, Xiaotong; Xu, Jing; et al, Chinese Chemical Letters, 2023, 34(7),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Reference
I. Cholesterol-Absorption Inhibitors II. Toward the Synthesis of (+)-Resiniferatoxin via Photorearrangement of Cross-Conjugated Cyclohexadienones
Ritter, Tobias, 2004, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetraethylammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 60 °C
Reference
A simple deprotection of triflate esters of phenol derivatives
Ohgiya, Tadaaki; Nishiyama, Shigeru, Tetrahedron Letters, 2004, 45(33), 6317-6320

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
Reference
Mild cleavage of aryl mesylates. Methanesulfonate as potent protecting group for phenols
Ritter, Tobias; Stanek, Kyrill; Larrosa, Igor; Carreira, Erick M., Organic Letters, 2004, 6(9), 1513-1514

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Indion 770 Solvents: Dimethyl sulfoxide ;  10 min, 125 °C
1.2 Reagents: Cesium hydroxide Solvents: Water ;  6 h, 125 °C; 125 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Sulfonic acid resin and copper salts: a novel heterogeneous catalytic system for direct hydroxylation of haloarenes
Amal Joseph, P. J.; Priyadarshini, S.; Lakshmi Kantam, M.; Maheswaran, H., Catalysis Science & Technology, 2011, 1(4), 582-585

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of 2,6-disubstituted phenols by thermal decarboxylation of 2,6-disubstituted-4-hydroxybenzoic acids
, Czechoslovakia, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: Chlorobenzene
Reference
Preparation of pyrogallol from phenol
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Ethanethiol Catalysts: Stannous chloride Solvents: Dichloromethane
Reference
Lewis acid-catalyzed deprotection of para-methoxybenzyl ether
Bouzide, Abderrahim; Sauve, Gilles, Synlett, 1997, (10), 1153-1154

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Sodium perborate (NaBO3) tetrahydrate Solvents: Tetrahydrofuran
Reference
Sodium perborate: a convenient reagent for benzylic hydroperoxide rearrangement
Kabalka, George W.; Reddy, N. Kesavulu; Narayana, Chatla, Tetrahedron Letters, 1993, 34(48), 7667-8

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  rt
Reference
Mild and Robust Redox-Neutral Pd/C-Catalyzed Lignol β-O-4' Bond Cleavage Through a Low-Energy-Barrier Pathway
Galkin, Maxim V.; Dahlstrand, Christian; Samec, Joseph S. M., ChemSusChem, 2015, 8(13), 2187-2192

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (3:2) Solvents: Dimethyl sulfoxide ,  Water ;  12 h, 125 °C; 125 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Copper MOF: scope and limitation in catalytic hydroxylation and nitration of aryl halides
Priyadarshini, S.; Amal Joseph, P. J.; Kantam, M. Lakshmi; Sreedhar, B., Tetrahedron, 2013, 69(31), 6409-6414

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium sulfate ;  720 min, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
Reference
Mechanochemical degradation of lignin and wood by solvent-free grinding in a reactive medium
Kleine, Tillmann; Buendia, Julien; Bolm, Carsten, Green Chemistry, 2013, 15(1), 160-166

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane ,  Water ;  9 h, 25 °C
Reference
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Acetone
Reference
The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols
Syper, Ludwik, Synthesis, 1989, (3), 167-72

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Boron trichloride
Reference
Boron trichloride as a selective demethylating agent for hindered ethers
Carvalho, Christopher F.; Sargent, Melvyn V., Journal of the Chemical Society, 1984, (4), 227-9

Synthetic Circuit 19

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 20

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
Reference
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

2,6-Dimethoxyphenol Raw materials

2,6-Dimethoxyphenol Preparation Products

2,6-Dimethoxyphenol Suppliers

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2,6-Dimethoxyphenol Related Literature

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Amadis Chemical Company Limited
(CAS:91-10-1)2,6-Dimethoxyphenol
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